molecular formula C18H25N7 B12271707 N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12271707
M. Wt: 339.4 g/mol
InChI Key: NQBSAJQFYKLJSW-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with a cyclopenta[d]pyrimidine moiety. The presence of the piperazine ring further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, including cyclization, substitution, and nucleophilic addition reactionsThe final step involves the dimethylation of the amine group to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine stands out due to its specific combination of structural elements, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C18H25N7

Molecular Weight

339.4 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C18H25N7/c1-13-20-15-6-4-5-14(15)17(21-13)24-9-11-25(12-10-24)18-19-8-7-16(22-18)23(2)3/h7-8H,4-6,9-12H2,1-3H3

InChI Key

NQBSAJQFYKLJSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=CC(=N4)N(C)C

Origin of Product

United States

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